Cas no 65151-59-9 (Benzenamine,4,4'-[(2,6-dichlorophenyl)methylene]bis[2,6-dimethyl-)

Benzenamine,4,4'-[(2,6-dichlorophenyl)methylene]bis[2,6-dimethyl- structure
65151-59-9 structure
Product Name:Benzenamine,4,4'-[(2,6-dichlorophenyl)methylene]bis[2,6-dimethyl-
CAS No:65151-59-9
MF:C23H24Cl2N2
MW:399.356063842773
CID:506784
PubChem ID:103278
Update Time:2025-04-19

Benzenamine,4,4'-[(2,6-dichlorophenyl)methylene]bis[2,6-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,4,4'-[(2,6-dichlorophenyl)methylene]bis[2,6-dimethyl-
    • 4,4'-[(2,6-dichlorophenyl)methylene]bis[2,6-xylidine]
    • 4,4'-((2,6-Dichlorophenyl)methylene)bis(2,6-xylidine)
    • 4,4'-(2,6-Dichlorobenzylidene)di-2,6-xylidine
    • 4,4'-[(2,6-dichlorophenyl)methanediyl]bis(2,6-dimethylaniline)
    • Benzenamine, 4,4'-((2,6-dichlorophenyl)methylene)bis(2,6-dimethyl-
    • EINECS 265-539-8
    • Benzenamine, 4,4'-[(2,6-dichlorophenyl)methylene]bis[2,6-dimethyl-
    • SCHEMBL13069412
    • NS00035821
    • 4-[(4-amino-3,5-dimethylphenyl)-(2,6-dichlorophenyl)methyl]-2,6-dimethylaniline
    • DTXSID8070259
    • 65151-59-9
    • Inchi: 1S/C23H24Cl2N2/c1-12-8-16(9-13(2)22(12)26)20(21-18(24)6-5-7-19(21)25)17-10-14(3)23(27)15(4)11-17/h5-11,20H,26-27H2,1-4H3
    • InChI Key: KCPYHDABININKD-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=C(C=1C(C1C=C(C)C(=C(C)C=1)N)C1C=C(C)C(=C(C)C=1)N)Cl

Computed Properties

  • Exact Mass: 398.13192
  • Monoisotopic Mass: 398.131654
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 3
  • Complexity: 423
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52
  • XLogP3: 6.6

Experimental Properties

  • Density: 1.224
  • Boiling Point: 547°C at 760 mmHg
  • Flash Point: 284.6°C
  • Refractive Index: 1.639
  • PSA: 52.04
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